molecular formula C22H22N2O3S2 B4874474 N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide

Cat. No.: B4874474
M. Wt: 426.6 g/mol
InChI Key: SZJTZZUPYVPLTL-UHFFFAOYSA-N
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Description

N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide is a complex organic compound with the molecular formula C22H22N2O3S2. It has a molecular weight of 426.552 Da and is known for its unique structural features, which include a sulfonyl group, a methylsulfanyl group, and a phenylglycinamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-17-11-13-21(14-12-17)29(26,27)24(19-8-4-3-5-9-19)16-22(25)23-18-7-6-10-20(15-18)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJTZZUPYVPLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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